

Technical Guide: Solubility Profile of DB04760

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Compound of Interest				
Compound Name:	DB04760			
Cat. No.:	B1677353	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **DB04760**, a potent and highly selective non-zinc-chelating inhibitor of matrix metalloproteinase-13 (MMP-13). Understanding the solubility of this compound is critical for its application in in vitro and in vivo research settings. This document outlines available quantitative solubility data, details established experimental protocols for solubility determination, and illustrates the key signaling pathway associated with its molecular target.

Quantitative Solubility Data

The solubility of **DB04760** has been determined in dimethyl sulfoxide (DMSO) and a vehicle formulation for in vivo studies. The available data is summarized in the table below. It is important to note that for many organic compounds, solubility can be enhanced through methods such as sonication, which is recommended for dissolving **DB04760** in DMSO.[1][2]

Solvent/Vehicle	Concentration	Molarity	Notes
Dimethyl Sulfoxide (DMSO)	100 mg/mL	243.65 mM	Ultrasonic treatment is required.[1][2]
10% DMSO / 90% Corn Oil	≥ 2.5 mg/mL	≥ 6.09 mM	A clear solution is obtained; suitable for in vivo applications.[2]



Data for an analog, **DB04760** analog 1, indicates a solubility of \geq 270 mg/mL (659.45 mM) in DMSO, suggesting that structural modifications can significantly impact solubility.

Currently, specific quantitative solubility data for **DB04760** in other common organic solvents such as ethanol, methanol, or acetone, and in aqueous solutions at various pH levels, are not readily available in the public domain. As with many small molecule inhibitors, **DB04760** is expected to have low aqueous solubility.

Experimental Protocols for Solubility Determination

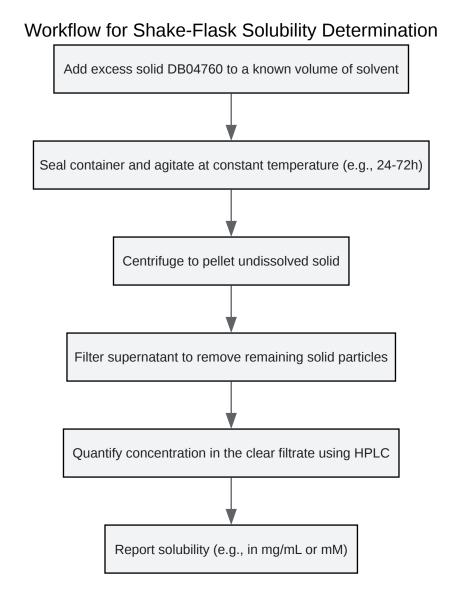
The determination of a compound's solubility is a fundamental aspect of pre-formulation and drug development studies. The "shake-flask" method is a widely recognized and reliable technique for establishing the equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility

This method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated in a sealed container at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. Following this equilibration period, the undissolved solid is separated from the saturated solution by centrifugation and/or filtration. The concentration of the compound in the clear, saturated solution is then accurately measured using a suitable analytical technique, most commonly High-Performance Liquid Chromatography (HPLC).

Below is a generalized workflow for the shake-flask solubility determination method.





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Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Signaling Pathway of DB04760 Target: MMP-13

DB04760 exerts its biological effects through the potent and selective inhibition of matrix metalloproteinase-13 (MMP-13). MMP-13 is a key enzyme involved in the degradation of the extracellular matrix, particularly type II collagen, and its expression is tightly regulated by various signaling pathways. Dysregulation of these pathways can lead to elevated MMP-13





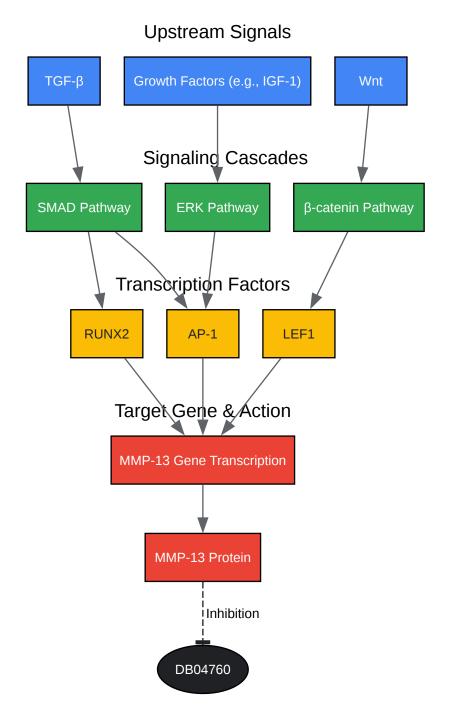


levels, which are implicated in pathologies such as osteoarthritis and cancer. Several key signaling cascades converge on the regulation of MMP-13 gene expression.

The diagram below illustrates some of the primary signaling pathways that modulate the expression of MMP-13. These include the Transforming Growth Factor-beta (TGF- β), Wingless-related integration site (Wnt)/ β -catenin, and the mitogen-activated protein kinase (MAPK) pathways, such as the Extracellular signal-regulated kinase (ERK) pathway. These pathways ultimately influence transcription factors that bind to the MMP-13 promoter and regulate its transcription.



Signaling Pathways Regulating MMP-13 Expression



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Caption: Key signaling pathways that regulate the expression of MMP-13, the target of **DB04760**.



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